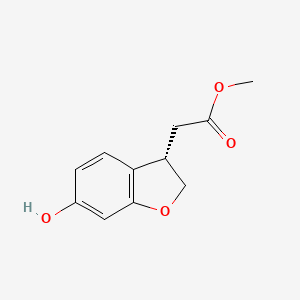

(S)-Methyl 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetate

Description

BenchChem offers high-quality (S)-Methyl 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-Methyl 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 2-[(3S)-6-hydroxy-2,3-dihydro-1-benzofuran-3-yl]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O4/c1-14-11(13)4-7-6-15-10-5-8(12)2-3-9(7)10/h2-3,5,7,12H,4,6H2,1H3/t7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHMDISFJOKCCAQ-SSDOTTSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1COC2=C1C=CC(=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)C[C@@H]1COC2=C1C=CC(=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00693855 | |

| Record name | Methyl [(3S)-6-hydroxy-2,3-dihydro-1-benzofuran-3-yl]acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00693855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1000414-38-9 | |

| Record name | Methyl [(3S)-6-hydroxy-2,3-dihydro-1-benzofuran-3-yl]acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00693855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Physicochemical Properties of (S)-Methyl 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-Methyl 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetate is a key chiral intermediate in the synthesis of various pharmacologically active molecules. A thorough understanding of its physical properties is crucial for process development, optimization, and quality control in drug manufacturing. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, details on experimental methodologies for their determination, and its role in the synthesis of the antidepressant drug, Vilazodone.

Data Presentation: Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of (S)-Methyl 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetate. It is important to note that while some of these properties are experimentally determined, others are predicted or calculated values and should be considered as such.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₂O₄ | --INVALID-LINK--[1] |

| Molecular Weight | 208.21 g/mol | --INVALID-LINK--[1] |

| CAS Number | 1000414-38-9 | --INVALID-LINK--[2] |

| Appearance | Light yellow to brown solid | MedChemExpress |

| Boiling Point | 326.5 ± 42.0 °C (Predicted) | --INVALID-LINK--[2] |

| Density | 1.257 ± 0.06 g/cm³ (Predicted) | --INVALID-LINK--[2] |

| pKa | 9.77 ± 0.40 (Predicted) | --INVALID-LINK--[2] |

| XLogP3 | 1.43130 (Predicted) | --INVALID-LINK--[2] |

| Polar Surface Area (PSA) | 55.76 Ų | --INVALID-LINK--[2] |

Experimental Protocols

The following sections describe standard experimental methodologies for determining the key physical properties of a chiral organic compound like (S)-Methyl 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetate.

Melting Point Determination

The melting point of a solid is a critical indicator of its purity.

Apparatus:

-

Melting point apparatus (e.g., Thiele tube or digital melting point apparatus)

-

Capillary tubes (sealed at one end)

-

Thermometer

-

Mortar and pestle

Procedure:

-

A small sample of the compound is finely ground using a mortar and pestle.

-

The powdered sample is packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a slow, controlled rate (approximately 1-2 °C per minute) near the expected melting point.

-

The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded. This range is the melting point of the sample.

Solubility Determination

Solubility is determined by finding the maximum amount of a solute that can dissolve in a given amount of solvent at a specific temperature.

Apparatus:

-

Analytical balance

-

Vials or test tubes with closures

-

Constant temperature bath or shaker

-

Filtration apparatus (e.g., syringe filters)

-

Analytical instrumentation for quantification (e.g., HPLC, UV-Vis spectrophotometer)

Procedure:

-

An excess amount of the solid compound is added to a known volume of the solvent in a vial.

-

The mixture is agitated in a constant temperature bath for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

The saturated solution is then filtered to remove any undissolved solid.

-

The concentration of the dissolved compound in the filtrate is determined using a suitable analytical technique.

-

The solubility is expressed in terms of mass per unit volume (e.g., mg/mL or g/100 mL).

Specific Rotation Measurement

Specific rotation is a fundamental property of chiral compounds and is measured using a polarimeter.

Apparatus:

-

Polarimeter

-

Polarimeter cell (of a known path length, typically 1 dm)

-

Volumetric flask

-

Analytical balance

-

Sodium D-line lamp (or other monochromatic light source)

Procedure:

-

A solution of the compound is prepared by accurately weighing a known mass of the sample and dissolving it in a specific volume of a suitable solvent.

-

The polarimeter cell is filled with the prepared solution, ensuring no air bubbles are present.

-

The observed optical rotation (α) of the solution is measured using the polarimeter at a specific temperature (T) and wavelength (λ).

-

The specific rotation ([α]) is then calculated using the following formula:

[α]Tλ = α / (l × c)

where:

-

α is the observed rotation in degrees.

-

l is the path length of the polarimeter cell in decimeters (dm).

-

c is the concentration of the solution in g/mL.

-

Mandatory Visualization: Synthesis of Vilazodone

(S)-Methyl 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetate is a crucial intermediate in the synthesis of the antidepressant drug Vilazodone. The following diagram illustrates a common synthetic pathway.

Caption: Synthetic workflow for Vilazodone from 5-Cyanoindole.

Safety and Handling

(S)-Methyl 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetate should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.[3] Avoid inhalation of dust and contact with skin and eyes.[3] In case of contact, rinse the affected area thoroughly with water.[3] For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.[3]

References

(S)-Methyl 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetate chemical structure and stereochemistry

This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, and physicochemical properties of (S)-Methyl 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetate. It is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. This document summarizes key data, outlines a plausible synthetic approach, and contextualizes the compound's relevance in pharmaceutical research.

Chemical Structure and Stereochemistry

(S)-Methyl 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetate is a chiral molecule belonging to the dihydrobenzofuran class of heterocyclic compounds. The core of the molecule consists of a bicyclic system where a dihydrofuran ring is fused to a benzene ring. A methyl acetate group is attached at the 3-position of the dihydrofuran ring, and a hydroxyl group is substituted at the 6-position of the benzofuran moiety.

The key stereochemical feature of this molecule is the chiral center at the C3 position of the dihydrofuran ring. The "(S)" designation in its name indicates the specific spatial arrangement of the substituents around this stereocenter, as defined by the Cahn-Ingold-Prelog priority rules. The absolute configuration at this center is crucial for its biological activity, as stereoisomers of a compound often exhibit different pharmacological and toxicological profiles.

Key Structural Features:

-

Core Scaffold: 2,3-dihydrobenzofuran

-

Chiral Center: C3 of the dihydrofuran ring with (S)-configuration.

-

Substituents:

-

A hydroxyl (-OH) group at the C6 position of the benzofuran ring.

-

A methyl acetate (-CH₂COOCH₃) group at the C3 position.

-

The IUPAC name for this compound is methyl 2-[(3S)-6-hydroxy-2,3-dihydro-1-benzofuran-3-yl]acetate.[1]

Physicochemical Properties

A summary of the key physicochemical properties of (S)-Methyl 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetate is presented in the table below. These properties are essential for understanding the compound's behavior in biological systems and for formulation development.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₂O₄ | [1][2] |

| Molecular Weight | 208.21 g/mol | [1][2] |

| CAS Number | 1000414-38-9 | [2] |

| Appearance | Light yellow to brown solid | [3] |

| XLogP3 | 1.43130 | [2] |

| Polar Surface Area (PSA) | 55.76 Ų | [2] |

| Density (Predicted) | 1.257 ± 0.06 g/cm³ | [2] |

| Boiling Point (Predicted) | 326.5 ± 42.0 °C | [2] |

| pKa (Predicted) | 9.77 ± 0.40 | [2] |

Experimental Protocols: A Plausible Synthetic Approach

Overall Synthetic Scheme:

The synthesis could logically proceed through the formation of the corresponding carboxylic acid, (S)-2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetic acid, followed by esterification. The key challenge lies in establishing the chiral center at the C3 position with the desired (S)-configuration. This can be achieved through asymmetric catalysis.

Step 1: Enantioselective Intramolecular Hydroarylation (Hypothetical)

This step aims to construct the chiral dihydrobenzofuran ring system from an appropriate achiral starting material. A plausible approach involves a transition-metal-catalyzed asymmetric intramolecular hydroarylation of a suitably substituted olefin.

-

Starting Material: 2-Allyloxyphenol derivative with a protected hydroxyl group at the 4-position (which will become the 6-hydroxyl group after cyclization).

-

Reaction: Intramolecular C-O bond formation and concurrent C-H activation and cyclization.

-

Catalyst: A chiral transition metal catalyst, for example, a Ruthenium(II) or Palladium(II) complex with a chiral ligand, is employed to induce enantioselectivity.

-

Procedure:

-

To a solution of the 2-allyloxyphenol derivative in a suitable anhydrous solvent (e.g., toluene or dioxane), the chiral catalyst (e.g., 1-5 mol%) is added under an inert atmosphere (e.g., argon or nitrogen).

-

The reaction mixture is heated to a temperature ranging from 80 to 120 °C and stirred for 12-24 hours, or until the reaction is complete as monitored by TLC or LC-MS.

-

Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to yield the enantiomerically enriched dihydrobenzofuran intermediate.

-

Step 2: Functional Group Manipulation and Introduction of the Acetic Acid Moiety (Hypothetical)

This step would involve converting the allyl group at the 3-position into the desired acetic acid side chain. This could be achieved through oxidative cleavage followed by further elaboration.

-

Procedure:

-

The product from Step 1 is subjected to ozonolysis (O₃) followed by a reductive workup (e.g., with dimethyl sulfide) to cleave the double bond and form an aldehyde.

-

The resulting aldehyde is then oxidized to the corresponding carboxylic acid using a mild oxidizing agent such as sodium chlorite (NaClO₂) in the presence of a scavenger like 2-methyl-2-butene.

-

The protecting group on the phenolic hydroxyl is then removed under appropriate conditions to yield (S)-2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetic acid.

-

Step 3: Methyl Esterification

The final step is the esterification of the carboxylic acid to form the methyl ester.

-

Reactants: (S)-2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetic acid and a methylating agent.

-

Method 1: Fischer Esterification

-

The carboxylic acid is dissolved in an excess of methanol, and a catalytic amount of a strong acid (e.g., sulfuric acid or hydrochloric acid) is added.

-

The mixture is refluxed for several hours.

-

After cooling, the excess methanol is removed under reduced pressure, and the residue is neutralized with a weak base (e.g., sodium bicarbonate solution).

-

The product is extracted with an organic solvent (e.g., ethyl acetate), and the organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude product.

-

-

Method 2: Methylation with Diazomethane (Use with extreme caution due to its toxicity and explosive nature)

-

Diazomethane can be generated in situ from a precursor like Diazald® in the presence of a base.[4]

-

The ethereal solution of diazomethane is slowly added to a solution of the carboxylic acid in a suitable solvent (e.g., methanol/ether) at 0 °C until a persistent yellow color is observed.[4]

-

The excess diazomethane is quenched by the dropwise addition of acetic acid.

-

The solvent is carefully removed under reduced pressure to yield the methyl ester.

-

-

Purification: The final product, (S)-Methyl 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetate, is purified by column chromatography or recrystallization.

Relevance in Drug Development

(S)-Methyl 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetate is often cited as a pharmaceutical intermediate.[5] The benzofuran and dihydrobenzofuran scaffolds are present in a wide range of biologically active natural products and synthetic compounds, exhibiting activities such as anticancer, anti-inflammatory, and neuroprotective effects.

The structural motifs within this molecule suggest its potential as a building block for more complex drug candidates. For instance, the phenolic hydroxyl group can be a key interaction point with biological targets or a site for further chemical modification to modulate properties like solubility and metabolic stability. The chiral acetic acid side chain can also play a critical role in binding to the active site of an enzyme or receptor.

Visualizations

Chemical Structure

Caption: Chemical structure of (S)-Methyl 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetate.

Drug Development Workflow

Caption: A generalized workflow for drug development starting from a lead scaffold.

References

- 1. (S)-Methyl 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetate | C11H12O4 | CID 53393313 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. A method for concurrent diazomethane synthesis and substrate methylation in a 96-sample format - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

Spectroscopic and Synthetic Profile of (S)-Methyl 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and synthetic aspects of (S)-Methyl 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetate, a key intermediate in the synthesis of various active pharmaceutical ingredients. Due to the limited availability of public domain raw spectral data for this specific compound, this document presents predicted spectroscopic characteristics based on its chemical structure and data from analogous compounds. Detailed, plausible experimental protocols for its synthesis and analysis are also provided to guide researchers in their laboratory work.

Spectroscopic Data

The following tables summarize the predicted spectroscopic data for (S)-Methyl 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetate (CAS No: 1000414-38-9; Molecular Formula: C₁₁H₁₂O₄; Molecular Weight: 208.21 g/mol ).

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~6.85 | d, J ≈ 8.0 Hz | 1H | Ar-H |

| ~6.35 | dd, J ≈ 8.0, 2.0 Hz | 1H | Ar-H |

| ~6.25 | d, J ≈ 2.0 Hz | 1H | Ar-H |

| ~4.65 | t, J ≈ 9.0 Hz | 1H | O-CH₂-CH |

| ~4.20 | dd, J ≈ 9.0, 6.0 Hz | 1H | O-CH H-CH |

| ~3.80 | m | 1H | O-CHH -CH |

| 3.68 | s | 3H | O-CH₃ |

| ~2.70 | dd, J ≈ 16.0, 6.0 Hz | 1H | CH H-COOCH₃ |

| ~2.60 | dd, J ≈ 16.0, 8.0 Hz | 1H | CHH -COOCH₃ |

| ~5.0-6.0 | br s | 1H | Ar-OH |

Solvent: CDCl₃ or DMSO-d₆. Chemical shifts are referenced to TMS (0 ppm).

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| ~172.5 | C=O (ester) |

| ~155.0 | Ar-C-O |

| ~154.5 | Ar-C-OH |

| ~128.0 | Ar-C-H |

| ~125.0 | Ar-C |

| ~109.0 | Ar-C-H |

| ~98.0 | Ar-C-H |

| ~73.0 | O-CH₂ |

| 51.8 | O-CH₃ |

| ~40.0 | CH₂-COO |

| ~38.0 | Ar-CH |

Solvent: CDCl₃ or DMSO-d₆. Chemical shifts are referenced to TMS (0 ppm).

Table 3: Predicted IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3500-3300 | Broad, Strong | O-H stretch (phenolic) |

| 3050-2850 | Medium | C-H stretch (aromatic and aliphatic) |

| ~1735 | Strong | C=O stretch (ester) |

| 1620-1580 | Medium | C=C stretch (aromatic) |

| ~1280 | Strong | C-O stretch (aryl ether) |

| ~1160 | Strong | C-O stretch (ester) |

Sample preparation: KBr pellet or thin film.

Table 4: Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 208 | [M]⁺ (Molecular ion) |

| 149 | [M - COOCH₃]⁺ |

| 121 | [M - CH₂COOCH₃ - H]⁺ |

Ionization method: Electron Ionization (EI).

Experimental Protocols

Synthesis of (S)-Methyl 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetate

This protocol is a plausible method adapted from general procedures for the synthesis of similar dihydrobenzofuran derivatives.

Materials:

-

(S)-3-(Carboxymethyl)-2,3-dihydro-6-benzofuranol

-

Methanol (anhydrous)

-

Sulfuric acid (concentrated) or Thionyl chloride

-

Sodium bicarbonate (saturated aqueous solution)

-

Brine

-

Anhydrous magnesium sulfate

-

Dichloromethane or Ethyl acetate

Procedure:

-

To a solution of (S)-3-(Carboxymethyl)-2,3-dihydro-6-benzofuranol (1 equivalent) in anhydrous methanol (10-20 volumes), add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents) or thionyl chloride (1.2 equivalents) dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, carefully neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with dichloromethane or ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine (2 x 15 mL), and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure (S)-Methyl 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetate.

Spectroscopic Analysis

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Instrumentation: A 400 MHz or higher field NMR spectrometer.

-

¹H NMR: Acquire a standard proton spectrum.

-

¹³C NMR: Acquire a proton-decoupled carbon spectrum.

-

Data Processing: Process the spectra using appropriate software. Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

2. Infrared (IR) Spectroscopy:

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a thin disk. Alternatively, for a liquid sample or a solution, a thin film can be cast on a salt plate (e.g., NaCl or KBr).

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

3. Mass Spectrometry (MS):

-

Sample Introduction: Introduce the sample via direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

-

Ionization: Use Electron Ionization (EI) for fragmentation analysis or a soft ionization technique like Electrospray Ionization (ESI) to primarily observe the molecular ion.

-

Mass Analyzer: A quadrupole, time-of-flight (TOF), or ion trap mass analyzer.

-

Data Analysis: Determine the molecular weight from the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Logical Workflow Visualization

The following diagram illustrates a logical workflow for the synthesis and spectroscopic characterization of (S)-Methyl 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetate.

Caption: A flowchart illustrating the synthesis and subsequent spectroscopic analysis workflow.

The Rising Therapeutic Potential of Dihydrobenzofuran Derivatives: A Technical Guide to Biological Activity Screening

For Researchers, Scientists, and Drug Development Professionals

The dihydrobenzofuran scaffold, a privileged heterocyclic motif, has garnered significant attention in medicinal chemistry due to its presence in numerous biologically active natural products and synthetic compounds. This technical guide provides an in-depth overview of the biological activity screening of dihydrobenzofuran derivatives, with a focus on their anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties. Detailed experimental protocols, quantitative data summaries, and visual representations of key signaling pathways are presented to facilitate further research and drug development in this promising area.

Anticancer Activity

Dihydrobenzofuran derivatives have emerged as a promising class of compounds with potent anticancer activities against various human cancer cell lines. Their mechanisms of action often involve the induction of apoptosis, inhibition of cell proliferation, and modulation of key signaling pathways implicated in tumorigenesis.

Data Presentation: In Vitro Anticancer Activity of Dihydrobenzofuran Derivatives

| Compound/Derivative | Cancer Cell Line | Assay | IC50 (µM) | Reference |

| Compound 1 | HCT116 | WST-1 | 19.5 | [1] |

| Compound 2 | HCT116 | WST-1 | 24.8 | [1] |

| Dihydrobenzofuran neolignan (7R,8S)-balanophonin | HT-1080 | MTT | 35.62 | [2] |

| Halogenated derivative 1 | K562 (chronic leukemia) | MTT | 5 | [2] |

| Halogenated derivative 1 | HL60 (acute leukemia) | MTT | 0.1 | [2] |

| Dihydrobenzofuran derivative 55a | NCI-H460 (lung cancer) | MTT | 53.24 | [3] |

| Dihydrobenzofuran derivative 55a | CAL-27 (oral cancer) | MTT | 48.52 | [3] |

| Dihydrobenzofuran derivative 1 | Oral Cancer (CAL 27) | - | 48.52 ± 0.95 | [4] |

| Dihydrobenzofuran derivative 3 | Oral Cancer (CAL 27) | - | 86.95 ± 4.39 | [4] |

Experimental Protocols

1. Cell Viability and Proliferation Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of dihydrobenzofuran derivatives on cancer cell lines.

-

Materials:

-

Cancer cell lines (e.g., HCT116, A549, MCF-7)

-

Dulbecco's Modified Eagle Medium (DMEM) or other appropriate cell culture medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Dihydrobenzofuran derivatives (dissolved in DMSO)

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO) or solubilization buffer

-

96-well plates

-

Microplate reader

-

-

Procedure:

-

Seed cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate overnight.

-

Treat the cells with various concentrations of the dihydrobenzofuran derivatives and incubate for 24-72 hours.

-

Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Carefully remove the medium and add 100-150 µL of DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.[5]

-

2. Apoptosis Detection by DNA Fragmentation Assay

This assay is used to visualize the characteristic DNA laddering pattern associated with apoptosis.

-

Materials:

-

Treated and untreated cells

-

Lysis buffer (e.g., 10 mM Tris-HCl pH 7.4, 5 mM EDTA, 0.5% Triton X-100)

-

RNase A (10 mg/mL)

-

Proteinase K (20 mg/mL)

-

Phenol:chloroform:isoamyl alcohol (25:24:1)

-

Ethanol (100% and 70%)

-

TE buffer (10 mM Tris-HCl pH 8.0, 1 mM EDTA)

-

Agarose

-

Ethidium bromide or other DNA stain

-

Gel electrophoresis apparatus

-

-

Procedure:

-

Harvest cells and wash with PBS.

-

Resuspend the cell pellet in lysis buffer and incubate on ice.

-

Centrifuge to pellet the cellular debris and collect the supernatant containing the DNA.

-

Treat the supernatant with RNase A and then with Proteinase K.

-

Perform phenol:chloroform extraction to purify the DNA.

-

Precipitate the DNA with ethanol and wash the pellet with 70% ethanol.

-

Resuspend the DNA pellet in TE buffer.

-

Run the DNA samples on a 1.5-2% agarose gel containing ethidium bromide.

-

Visualize the DNA fragmentation pattern under UV light.

-

3. Western Blot Analysis of Apoptosis-Related Proteins (Bcl-2 and PARP-1)

This technique is used to measure changes in the expression levels of key proteins involved in the apoptotic pathway.

-

Materials:

-

Treated and untreated cells

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (anti-Bcl-2, anti-PARP-1, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

-

Procedure:

-

Lyse cells in RIPA buffer and determine protein concentration using the BCA assay.

-

Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with blocking buffer.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detect the protein bands using an ECL substrate and an imaging system.

-

Use β-actin as a loading control to normalize protein expression levels.[6][7]

-

Signaling Pathways

// Nodes dihydrobenzofuran [label="Dihydrobenzofuran\nDerivatives", fillcolor="#4285F4", fontcolor="#FFFFFF"]; mTOR [label="mTOR Signaling\nPathway", fillcolor="#EA4335", fontcolor="#FFFFFF"]; AKT [label="AKT Signaling\nPathway", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; CellProliferation [label="Cell Proliferation\nInhibition", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Bcl2 [label="Bcl-2\n(Anti-apoptotic)", fillcolor="#F1F3F4", fontcolor="#202124"]; PARP1 [label="PARP-1 Cleavage", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges dihydrobenzofuran -> mTOR [label="Inhibits"]; dihydrobenzofuran -> AKT [label="Inactivates"]; mTOR -> CellProliferation [label="Promotes"]; AKT -> Bcl2 [label="Activates"]; dihydrobenzofuran -> Apoptosis [label="Induces"]; Bcl2 -> Apoptosis [style=dashed, arrowhead=tee, label="Inhibits"]; Apoptosis -> PARP1; } dot Anticancer signaling pathway of dihydrobenzofuran derivatives.

Anti-inflammatory Activity

Several dihydrobenzofuran derivatives have demonstrated significant anti-inflammatory effects by modulating the production of inflammatory mediators and the activity of key enzymes involved in the inflammatory response.

Data Presentation: In Vitro Anti-inflammatory Activity of Fluorinated Dihydrobenzofuran Derivatives in LPS-stimulated Macrophages[6][7]

| Compound | IL-6 IC50 (µM) | CCL2 IC50 (µM) | NO IC50 (µM) | PGE2 IC50 (µM) |

| 2 | >50 | >50 | 4.1 ± 0.5 | 1.9 ± 0.2 |

| 3 | 1.2 ± 0.1 | 1.5 ± 0.2 | 5.2 ± 0.6 | 1.5 ± 0.1 |

| 5 | >50 | >50 | 2.4 ± 0.3 | 1.1 ± 0.1 |

| 6 | >50 | >50 | 3.5 ± 0.4 | 1.3 ± 0.1 |

| 8 | 9.0 ± 0.9 | 19.3 ± 2.1 | >50 | 20.5 ± 2.3 |

Experimental Protocols

1. LPS-induced Inflammation in Macrophages

This model is used to screen for the anti-inflammatory potential of compounds by measuring their effect on the production of inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages.

-

Materials:

-

RAW 264.7 murine macrophage cell line

-

DMEM medium with 10% FBS and antibiotics

-

Lipopolysaccharide (LPS) from E. coli

-

Dihydrobenzofuran derivatives

-

Griess Reagent for Nitric Oxide (NO) determination

-

ELISA kits for IL-6, CCL2, and PGE2

-

-

Procedure:

-

Seed RAW 264.7 cells in 24-well or 96-well plates and allow them to adhere.

-

Pre-treat the cells with different concentrations of dihydrobenzofuran derivatives for 1 hour.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.[8]

-

Collect the cell culture supernatants.

-

Measure the concentration of NO in the supernatant using the Griess reagent.[9][10][11][12]

-

Measure the concentrations of IL-6, CCL2, and PGE2 in the supernatant using specific ELISA kits according to the manufacturer's instructions.[7]

-

2. Cyclooxygenase (COX-1 and COX-2) Activity Assay

This assay determines the inhibitory effect of the compounds on the activity of COX enzymes, which are key in the production of prostaglandins.

-

Materials:

-

COX-1 and COX-2 enzymes (ovine or human recombinant)

-

Arachidonic acid (substrate)

-

Fluorometric or colorimetric probe (e.g., ADHP)

-

Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

-

Heme (cofactor)

-

Dihydrobenzofuran derivatives

-

Fluorometer or spectrophotometer

-

-

Procedure:

-

In a 96-well plate, add the assay buffer, heme, and the COX enzyme (either COX-1 or COX-2).

-

Add the dihydrobenzofuran derivative at various concentrations.

-

Add the fluorometric or colorimetric probe.

-

Initiate the reaction by adding arachidonic acid.

-

Measure the fluorescence or absorbance over time to determine the reaction rate.

-

Calculate the percentage of inhibition compared to a control without the inhibitor.[13][14][15][16][17]

-

3. Zymosan-Induced Air Pouch Model of Inflammation

This in vivo model is used to assess the anti-inflammatory effects of compounds in a localized inflammatory environment.

-

Materials:

-

Mice or rats

-

Sterile air

-

Zymosan A from Saccharomyces cerevisiae

-

Phosphate-buffered saline (PBS)

-

Dihydrobenzofuran derivatives

-

-

Procedure:

-

Inject sterile air subcutaneously into the dorsal region of the animal to create an air pouch.

-

After 2-3 days, inject a suspension of zymosan in PBS into the air pouch to induce inflammation.

-

Administer the dihydrobenzofuran derivatives (e.g., orally or intraperitoneally) at specified time points before or after zymosan injection.

-

At a designated time point (e.g., 4-24 hours) after zymosan injection, lavage the air pouch with PBS to collect the exudate.

-

Measure the volume of the exudate and count the number of inflammatory cells (e.g., neutrophils).

-

The exudate can also be used to measure the levels of inflammatory mediators.[7][18][19]

-

Signaling Pathways

// Nodes LPS [label="LPS", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; TLR4 [label="TLR4", fillcolor="#FBBC05", fontcolor="#202124"]; dihydrobenzofuran [label="Dihydrobenzofuran\nDerivatives", fillcolor="#4285F4", fontcolor="#FFFFFF"]; NFkB [label="NF-κB Signaling\nPathway", fillcolor="#EA4335", fontcolor="#FFFFFF"]; MAPK [label="MAPK Signaling\nPathway", fillcolor="#EA4335", fontcolor="#FFFFFF"]; iNOS [label="iNOS", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; COX2 [label="COX-2", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; ProInflammatory_Cytokines [label="Pro-inflammatory\nCytokines (IL-6, TNF-α)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; NO [label="NO", shape=diamond, fillcolor="#34A853", fontcolor="#FFFFFF"]; PGE2 [label="PGE2", shape=diamond, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges LPS -> TLR4; TLR4 -> NFkB; TLR4 -> MAPK; dihydrobenzofuran -> NFkB [label="Inhibits"]; dihydrobenzofuran -> MAPK [label="Inhibits"]; NFkB -> iNOS [label="Induces"]; NFkB -> COX2 [label="Induces"]; NFkB -> ProInflammatory_Cytokines [label="Induces"]; MAPK -> iNOS [label="Induces"]; MAPK -> COX2 [label="Induces"]; MAPK -> ProInflammatory_Cytokines [label="Induces"]; iNOS -> NO; COX2 -> PGE2; } dot Anti-inflammatory signaling pathway of dihydrobenzofuran derivatives.

Antimicrobial Activity

Dihydrobenzofuran derivatives have also been investigated for their ability to inhibit the growth of various pathogenic microorganisms, including bacteria and fungi.

Data Presentation: Minimum Inhibitory Concentrations (MIC) of Dihydrobenzofuran Derivatives

| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |

| Compound 8e | Staphylococcus aureus | 32 | [20] |

| Compound 8e | Bacillus subtilis | 62.5 | [20] |

| Compound 8e | Escherichia coli | 125 | [20] |

| Compound 8e | Salmonella enteritidis | 125 | [20] |

| Compound 1 | Salmonella typhimurium | 12.5 | [21] |

| Compound 1 | Staphylococcus aureus | 12.5 | [21] |

| Compound 3a | Candida krusei | 25 | [22] |

Experimental Protocol

1. Broth Microdilution Method for MIC Determination

This is a standard method for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent.

-

Materials:

-

Bacterial or fungal strains

-

Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)

-

Dihydrobenzofuran derivatives

-

96-well microtiter plates

-

Spectrophotometer or microplate reader

-

-

Procedure:

-

Prepare a stock solution of the dihydrobenzofuran derivative in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the compound in the appropriate broth in a 96-well plate.

-

Prepare a standardized inoculum of the microorganism (e.g., 0.5 McFarland standard).

-

Inoculate each well with the microbial suspension.

-

Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubate the plates at the appropriate temperature and duration for the specific microorganism.

-

The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

-

Neuroprotective Activity

Emerging research suggests that dihydrobenzofuran derivatives possess neuroprotective properties, offering potential therapeutic avenues for neurodegenerative diseases. Their mechanisms may involve antioxidant effects and modulation of neuronal signaling pathways.

Experimental Protocols

1. Neuroprotection against NMDA-induced Excitotoxicity in Primary Cortical Neurons

This assay evaluates the ability of compounds to protect neurons from cell death induced by excessive stimulation of NMDA receptors.

-

Materials:

-

Primary cortical neuron cultures

-

Neurobasal medium supplemented with B27 and GlutaMAX

-

N-methyl-D-aspartate (NMDA)

-

Dihydrobenzofuran derivatives

-

MTT solution or other viability assay reagents

-

-

Procedure:

-

Culture primary cortical neurons in 96-well plates.

-

Pre-treat the neurons with various concentrations of the dihydrobenzofuran derivatives for a specified time.

-

Expose the neurons to a toxic concentration of NMDA (e.g., 100-300 µM) for a defined period.

-

Assess cell viability using the MTT assay or other suitable methods.[23][24]

-

Calculate the percentage of neuroprotection relative to cells treated with NMDA alone.

-

2. Antioxidant Activity Assays

-

DPPH Radical Scavenging Assay: This spectrophotometric assay measures the ability of a compound to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it. The reduction in absorbance of the DPPH solution at 517 nm is proportional to the antioxidant activity.[25][26][27][28][29]

-

Thiobarbituric Acid Reactive Substances (TBARS) Assay for Lipid Peroxidation: This assay measures malondialdehyde (MDA), a major product of lipid peroxidation. MDA reacts with thiobarbituric acid (TBA) to form a colored adduct that can be quantified spectrophotometrically at around 532 nm, providing an index of oxidative damage to lipids.[30][31][32][33][34]

Signaling Pathways

// Nodes OxidativeStress [label="Oxidative Stress\n(e.g., ROS)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; NMDA_Overactivation [label="NMDA Receptor\nOveractivation", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; dihydrobenzofuran [label="Dihydrobenzofuran\nDerivatives", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Nrf2 [label="Nrf2 Pathway", fillcolor="#FBBC05", fontcolor="#202124"]; AntioxidantEnzymes [label="Antioxidant\nEnzymes (e.g., HO-1)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; NeuronalCellDeath [label="Neuronal\nCell Death", shape=ellipse, fillcolor="#202124", fontcolor="#FFFFFF"];

// Edges OxidativeStress -> NeuronalCellDeath; NMDA_Overactivation -> NeuronalCellDeath; dihydrobenzofuran -> OxidativeStress [style=dashed, arrowhead=tee, label="Scavenges"]; dihydrobenzofuran -> NMDA_Overactivation [style=dashed, arrowhead=tee, label="Inhibits"]; dihydrobenzofuran -> Nrf2 [label="Activates"]; Nrf2 -> AntioxidantEnzymes [label="Induces"]; AntioxidantEnzymes -> OxidativeStress [style=dashed, arrowhead=tee, label="Neutralizes"]; } dot Neuroprotective signaling pathway of dihydrobenzofuran derivatives.

Conclusion

This technical guide highlights the significant and diverse biological activities of dihydrobenzofuran derivatives. The provided data and detailed experimental protocols offer a solid foundation for researchers to further explore the therapeutic potential of this important class of compounds. The elucidation of their mechanisms of action through the study of relevant signaling pathways will be crucial for the rational design and development of novel dihydrobenzofuran-based drugs for the treatment of cancer, inflammatory diseases, microbial infections, and neurodegenerative disorders. The versatility of the dihydrobenzofuran scaffold ensures that it will remain an area of intense research and a promising source of new therapeutic agents.

References

- 1. mdpi.com [mdpi.com]

- 2. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity [mdpi.com]

- 3. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Isolation of dihydrobenzofuran derivatives from ethnomedicinal species Polygonum barbatum as anticancer compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. MTT assay protocol | Abcam [abcam.com]

- 6. researchgate.net [researchgate.net]

- 7. Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. jkb.ub.ac.id [jkb.ub.ac.id]

- 13. assaygenie.com [assaygenie.com]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. Cyclooxygenase (COX) Activity Assay Kit (Fluorometric) (ab204699) | Abcam [abcam.com]

- 16. interchim.fr [interchim.fr]

- 17. cdn.caymanchem.com [cdn.caymanchem.com]

- 18. Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Synthesis of novel conjugated benzofuran-triazine derivatives: Antimicrobial and in-silico molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

- 22. researchgate.net [researchgate.net]

- 23. Plate reader-based assays for measuring cell viability, neuroprotection and calcium in primary neuronal cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 24. benchchem.com [benchchem.com]

- 25. acmeresearchlabs.in [acmeresearchlabs.in]

- 26. mdpi.com [mdpi.com]

- 27. researchgate.net [researchgate.net]

- 28. benchchem.com [benchchem.com]

- 29. iomcworld.com [iomcworld.com]

- 30. Thiobarbituric acid reactive substances (TBARS) Assay [protocols.io]

- 31. Lipid Peroxidation (TBARS) in Biological Samples | Springer Nature Experiments [experiments.springernature.com]

- 32. TBARS (Lipid Peroxidation) Assay [cellbiolabs.com]

- 33. resources.rndsystems.com [resources.rndsystems.com]

- 34. 2.9. Thiobarbituric acid reactive substances assay for lipid peroxidation analysis [bio-protocol.org]

Potential Pharmacological Profile of (S)-Methyl 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-Methyl 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetate is a molecule of significant interest within the drug discovery landscape. While direct pharmacological data for this specific compound is not extensively available in public literature, its core structure, the 2,3-dihydrobenzofuran scaffold, is recognized as a "privileged structure" in medicinal chemistry. This guide synthesizes the known biological activities of structurally related dihydrobenzofuran derivatives to project a potential pharmacological profile for (S)-Methyl 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetate and proposes a strategic framework for its investigation.

Introduction: The 2,3-Dihydrobenzofuran Scaffold

The 2,3-dihydrobenzofuran motif is a heterocyclic moiety frequently found in a variety of natural products and synthetic compounds that exhibit significant biological effects. Its rigid, bicyclic structure provides a versatile platform for the spatial arrangement of functional groups, enabling interaction with a wide array of biological targets. Derivatives of this scaffold have demonstrated a broad spectrum of pharmacological activities, including but not limited to, anti-inflammatory, anticancer, and neuromodulatory effects.[1][2][3][4] The subject of this guide, (S)-Methyl 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetate, is currently available as a chemical intermediate, suggesting its potential as a building block for more complex, biologically active molecules.[5][6][7]

Potential Therapeutic Areas and Pharmacological Targets

Based on the activities of analogous compounds, (S)-Methyl 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetate could be a valuable starting point for the development of novel therapeutics in several key areas.

Anti-inflammatory and Anticancer Activity

A significant body of research points to the anti-inflammatory and anticancer potential of dihydrobenzofuran derivatives. These compounds have been shown to modulate key inflammatory pathways and exhibit cytotoxic effects against cancer cell lines.

-

Prostaglandin E2 Synthase (mPGES-1) Inhibition: Certain 2,3-dihydrobenzofuran derivatives have been identified as inhibitors of microsomal prostaglandin E2 synthase-1 (mPGES-1), an enzyme implicated in inflammation and cancer.[1]

-

Cyclooxygenase (COX) Inhibition: Fluorinated benzofuran and dihydrobenzofuran derivatives have demonstrated the ability to suppress lipopolysaccharide-stimulated inflammation by inhibiting the expression of cyclooxygenase-2 (COX-2).[2]

-

Antiproliferative Effects: The biological effects of benzofuran derivatives, including potential anticancer activity, are reportedly enhanced by the presence of fluorine, bromine, hydroxyl, and/or carboxyl groups.[2] Some derivatives have been shown to inhibit the proliferation of human colorectal adenocarcinoma cells.[2]

Neuromodulatory and Metabolic Activities

The dihydrobenzofuran scaffold has also been explored for its potential to modulate central nervous system and metabolic targets.

-

Cannabinoid Receptor 2 (CB2) Agonism: A series of 2,3-dihydro-1-benzofuran derivatives have been designed as potent and selective CB2 receptor agonists, with potential applications in the treatment of neuropathic pain.[8]

-

G-protein Coupled Receptor 119 (GPR119) Agonism: Dihydrobenzofuran derivatives have been developed as potent agonists of GPR119, a target for the treatment of type 2 diabetes.[9]

Proposed Experimental Investigation Workflow

To elucidate the pharmacological profile of (S)-Methyl 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetate, a systematic screening approach is recommended. The following workflow outlines a potential strategy.

References

- 1. 2,3-Dihydrobenzofuran privileged structures as new bioinspired lead compounds for the design of mPGES-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]

- 4. mdpi.com [mdpi.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. targetmol.cn [targetmol.cn]

- 7. pharmaffiliates.com [pharmaffiliates.com]

- 8. 2,3-Dihydro-1-Benzofuran Derivatives as a Series of Potent Selective Cannabinoid Receptor 2 Agonists: Design, Synthesis, and Binding Mode Prediction through Ligand-Steered Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and structure-activity relationship of dihydrobenzofuran derivatives as novel human GPR119 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

The Multifaceted Mechanisms of Action of 6-Hydroxy-2,3-Dihydrobenzofuran Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 6-hydroxy-2,3-dihydrobenzofuran scaffold is a privileged structure in medicinal chemistry, forming the core of a diverse range of biologically active molecules. Compounds bearing this moiety have demonstrated significant potential in therapeutic areas including inflammation, infectious diseases, neurodegenerative disorders, and oncology. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the varied pharmacological effects of 6-hydroxy-2,3-dihydrobenzofuran derivatives, supported by quantitative data, experimental methodologies, and detailed signaling pathway diagrams.

Anti-Inflammatory and Analgesic Activity

A primary and well-documented activity of 6-hydroxy-2,3-dihydrobenzofuran compounds is their potent anti-inflammatory effect. This is often accompanied by analgesic properties. The mechanisms for these actions are multi-pronged, involving the inhibition of key enzymes in inflammatory pathways and the modulation of inflammatory mediators.

Inhibition of Eicosanoid and Prostaglandin Synthesis

A significant mechanism of anti-inflammatory action is the inhibition of enzymes involved in the arachidonic acid cascade. Specifically, certain derivatives have been shown to inhibit 5-lipoxygenase (5-LOX) and cyclooxygenase (COX) enzymes, which are responsible for the production of leukotrienes and prostaglandins, respectively. These lipid mediators are pivotal in initiating and sustaining inflammatory responses.

One notable compound, 2,3-dihydro-6-[3-(2-hydroxymethyl)phenyl-2-propenyl]-5-benzofuranol (L-651,896), has been identified as a potent inhibitor of 5-lipoxygenase in rat basophilic leukemia cells, with an IC50 of 0.1 microM. It also inhibits leukotriene synthesis in human polymorphonuclear leukocytes (PMN) and mouse macrophages with IC50 values of 0.4 and 0.1 microM, respectively[1]. Furthermore, L-651,896 was found to inhibit prostaglandin E2 synthesis in mouse peritoneal macrophages with an IC50 of 1.1 microM[1]. Other 2,3-dihydrobenzofuran-2-one analogues have also been shown to be powerful inhibitors of prostaglandin synthesis[2].

Modulation of Nitric Oxide Production

Another key anti-inflammatory mechanism is the inhibition of nitric oxide (NO) production. Overproduction of NO by inducible nitric oxide synthase (iNOS) is a hallmark of chronic inflammation. Several benzofuran derivatives have demonstrated the ability to suppress NO production in lipopolysaccharide (LPS)-stimulated murine macrophage RAW 264.7 cells[3]. For instance, certain aza-benzofuran compounds exhibited significant inhibitory effects on NO release with IC50 values as low as 16.5 µM[3].

Quantitative Data on Anti-Inflammatory Activity

| Compound/Derivative | Target/Assay | IC50/Activity | Reference |

| L-651,896 | 5-Lipoxygenase (rat basophilic leukemia cells) | 0.1 µM | [1] |

| L-651,896 | Leukotriene synthesis (human PMN) | 0.4 µM | [1] |

| L-651,896 | Leukotriene synthesis (mouse macrophages) | 0.1 µM | [1] |

| L-651,896 | Prostaglandin E2 synthesis (mouse macrophages) | 1.1 µM | [1] |

| Aza-benzofuran compound 1 | NO production (LPS-stimulated RAW 264.7 cells) | 17.3 µM | [3] |

| Aza-benzofuran compound 3 | NO production (LPS-stimulated RAW 264.7 cells) | 16.5 µM | [3] |

| Fluorinated benzofuran derivatives | Interleukin-6 secretion | 1.2 to 9.04 µM | [4] |

| Fluorinated benzofuran derivatives | Chemokine (C-C) Ligand 2 secretion | 1.5 to 19.3 µM | [4] |

| Fluorinated benzofuran derivatives | Nitric oxide production | 2.4 to 5.2 µM | [4] |

| Fluorinated benzofuran derivatives | Prostaglandin E2 secretion | 1.1 to 20.5 µM | [4] |

| Benzofuran derivative 38 | NO production | 5.28 µM | [5][6] |

Experimental Protocols

-

5-Lipoxygenase Inhibition Assay: The inhibitory activity against 5-lipoxygenase is typically determined using rat basophilic leukemia cells. The assay measures the conversion of arachidonic acid to leukotrienes, and the IC50 value is calculated as the concentration of the compound that inhibits this conversion by 50%[1].

-

Prostaglandin E2 Synthesis Assay: Mouse peritoneal macrophages are stimulated to produce prostaglandin E2. The concentration of prostaglandin E2 in the cell supernatant is measured, and the inhibitory effect of the test compounds is quantified[1].

-

Nitric Oxide Production Assay: Murine macrophage RAW 264.7 cells are stimulated with lipopolysaccharide (LPS) in the presence of the test compounds. The amount of nitrite, a stable metabolite of NO, in the culture medium is measured using the Griess reagent to determine the extent of NO inhibition[3].

-

Carrageenan-Induced Paw Edema: This in vivo model in rats is used to assess acute anti-inflammatory activity. Paw edema is induced by injecting carrageenan, and the reduction in paw volume after treatment with the test compound is measured[2].

-

Adjuvant-Induced Arthritis: This rat model is used to evaluate the effect of compounds on chronic inflammation. Arthritis is induced by injecting an adjuvant, and the severity of the arthritis is scored to determine the efficacy of the treatment[2].

Signaling Pathway Diagram

References

- 1. Biochemical and biological activities of 2,3-dihydro-6-[3-(2-hydroxymethyl)phenyl-2-propenyl]-5-benzofuranol (L-651,896), a novel topical anti-inflammatory agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 2,3-Dihydrobenzofuran-2-ones: a new class of highly potent antiinflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]

(S)-Methyl 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetate: A Pivotal Building Block in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 2,3-dihydrobenzofuran scaffold is a privileged structural motif frequently found in a diverse array of biologically active natural products and synthetic compounds. Its unique conformational and electronic properties make it an attractive core for the design of novel therapeutic agents. Among the derivatives of this versatile heterocycle, (S)-Methyl 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetate has emerged as a particularly valuable chiral building block in medicinal chemistry. This technical guide provides a comprehensive overview of its synthesis, applications, and the biological significance of the molecules derived from it, with a focus on quantitative data and detailed experimental methodologies.

Physicochemical Properties

(S)-Methyl 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetate is a chiral ester with the following key properties:

| Property | Value |

| Molecular Formula | C₁₁H₁₂O₄ |

| Molecular Weight | 208.21 g/mol |

| CAS Number | 1000414-38-9 |

| Appearance | Off-white to light yellow solid |

| Solubility | Soluble in methanol, ethanol, and other organic solvents |

Synthesis of (S)-Methyl 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetate

The enantioselective synthesis of (S)-Methyl 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetate is most effectively achieved through the asymmetric hydrogenation of the corresponding benzofuran precursor. Rhodium-based catalysts with chiral phosphine ligands have demonstrated high efficiency and enantioselectivity in this transformation.

Experimental Protocol: Rh-Catalyzed Asymmetric Hydrogenation

This protocol is adapted from established methods for the asymmetric hydrogenation of similar benzofuran derivatives.

Materials:

-

Methyl 2-(6-hydroxybenzofuran-3-yl)acetate

-

[Rh(COD)₂]BF₄ (Bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate)

-

(S)-(-)-2,2'-Bis(di-p-tolylphosphino)-1,1'-binaphthyl (Tol-BINAP)

-

Methanol (degassed)

-

Hydrogen gas (high purity)

-

Inert atmosphere glovebox or Schlenk line

-

High-pressure autoclave

Procedure:

-

Catalyst Preparation: In an inert atmosphere glovebox, dissolve [Rh(COD)₂]BF₄ (1 mol%) and (S)-Tol-BINAP (1.1 mol%) in degassed methanol. Stir the solution at room temperature for 30 minutes to form the active catalyst complex.

-

Reaction Setup: In a high-pressure autoclave, dissolve Methyl 2-(6-hydroxybenzofuran-3-yl)acetate (1 equivalent) in degassed methanol.

-

Hydrogenation: Transfer the prepared catalyst solution to the autoclave containing the substrate under an inert atmosphere.

-

Reaction Conditions: Seal the autoclave and purge with hydrogen gas three times. Pressurize the autoclave with hydrogen gas to 50 atm.

-

Incubation: Stir the reaction mixture at 50°C for 24 hours.

-

Work-up: After cooling to room temperature, carefully release the hydrogen pressure. Concentrate the reaction mixture under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford (S)-Methyl 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetate.

-

Analysis: Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis.

Expected Yield and Enantioselectivity:

| Parameter | Value |

| Yield | >95% |

| Enantiomeric Excess (ee) | >98% |

Applications in Medicinal Chemistry

The primary application of (S)-Methyl 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetate is as a key intermediate in the synthesis of the antidepressant drug vilazodone. Furthermore, the 2,3-dihydrobenzofuran scaffold is being actively investigated for the development of inhibitors for other important therapeutic targets.

Vilazodone: A Dual-Acting Antidepressant

Vilazodone is an FDA-approved medication for the treatment of major depressive disorder. It functions as a selective serotonin reuptake inhibitor (SSRI) and a partial agonist of the 5-HT₁ₐ receptor. This dual mechanism of action is believed to contribute to its efficacy and potentially faster onset of action compared to traditional SSRIs. The (S)-enantiomer of the dihydrobenzofuran core is crucial for its biological activity.

Biological Activity of Vilazodone:

| Target | Activity | Value |

| Serotonin Transporter (SERT) | Inhibition (IC₅₀) | 1.6 nM |

| 5-HT₁ₐ Receptor | Binding Affinity (IC₅₀) | 2.1 nM |

| 5-HT₁ₐ Receptor | Functional Activity (EC₅₀) | 0.36 - 0.58 nM |

The therapeutic effects of vilazodone are mediated through its modulation of the serotonergic system.

2,3-Dihydrobenzofuran Derivatives as PDE1B Inhibitors

Phosphodiesterase 1B (PDE1B) is a calcium/calmodulin-dependent enzyme that hydrolyzes cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). Its inhibition has been explored as a therapeutic strategy for cognitive disorders. The 2,3-dihydrobenzofuran scaffold has been identified as a promising template for the design of novel PDE1B inhibitors.

Inhibition of PDE1B leads to an increase in intracellular cyclic nucleotide levels, which in turn modulates downstream signaling cascades.

2,3-Dihydrobenzofuran Derivatives as mPGES-1 Inhibitors

Microsomal prostaglandin E2 synthase-1 (mPGES-1) is a key enzyme in the biosynthesis of prostaglandin E2 (PGE₂), a potent inflammatory mediator. Selective inhibition of mPGES-1 is a promising strategy for the development of anti-inflammatory drugs with a potentially better safety profile than traditional nonsteroidal anti-inflammatory drugs (NSAIDs). The 2,3-dihydrobenzofuran scaffold has been investigated for its potential to yield potent and selective mPGES-1 inhibitors.[1]

Biological Activity of Dihydrobenzofuran-based mPGES-1 Inhibitors:

| Compound | mPGES-1 Inhibition (IC₅₀) |

| Dihydrobenzofuran Analog 1 | ~2 µM |

| Dihydrobenzofuran Analog 2 | ~2 µM |

Inhibiting mPGES-1 selectively blocks the production of PGE₂ without affecting the synthesis of other prostanoids.

Conclusion

(S)-Methyl 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetate is a high-value chiral building block with significant applications in medicinal chemistry. Its efficient enantioselective synthesis and its central role in the construction of the antidepressant vilazodone underscore its importance. Furthermore, the broader 2,3-dihydrobenzofuran scaffold continues to be a fertile ground for the discovery of novel therapeutics targeting a range of diseases. The information presented in this guide provides a solid foundation for researchers and drug development professionals working with this important chemical entity.

References

Literature review of synthetic routes to 2,3-dihydrobenzofurans

An In-depth Technical Guide to the Synthetic Routes of 2,3-Dihydrobenzofurans

The 2,3-dihydrobenzofuran scaffold is a privileged heterocyclic motif found in a wide array of biologically active natural products and pharmaceutical agents. Its unique structural and electronic properties have made it a target of significant interest in synthetic and medicinal chemistry. This technical guide provides a comprehensive literature review of the core synthetic strategies employed for the construction of 2,3-dihydrobenzofurans, with a focus on providing actionable experimental protocols and comparative data for researchers, scientists, and drug development professionals.

Classification of Synthetic Strategies

The synthesis of 2,3-dihydrobenzofurans can be broadly categorized into several key approaches, each with its own set of advantages and limitations. These strategies primarily involve the formation of the crucial C-O and C-C bonds that constitute the dihydro-furan ring fused to the benzene core.

Caption: Classification of major synthetic routes to 2,3-dihydrobenzofurans.

Intramolecular Cyclization Approaches

Intramolecular cyclization is a powerful strategy for the synthesis of 2,3-dihydrobenzofurans, often providing high levels of regio- and stereocontrol. These reactions involve the formation of a key bond from a pre-functionalized linear precursor.

O-C2 Bond Formation via Mitsunobu Reaction

The Mitsunobu reaction is a classic method for achieving O-C2 bond formation through the intramolecular dehydration of a suitably positioned alcohol and phenol.

Caption: Workflow for Mitsunobu-mediated O-C2 bond formation.

Table 1: Synthesis of 2,3-Dihydrobenzofurans via Intramolecular Mitsunobu Reaction

| Entry | Substrate | Product | Yield (%) | Reference |

| 1 | 1-(2-Hydroxyphenyl)propan-2-ol | 2-Methyl-2,3-dihydrobenzofuran | 85 | [1] |

| 2 | 2-(2-Hydroxyphenyl)-1-phenylethanol | 2-Phenyl-2,3-dihydrobenzofuran | 92 | [1] |

| 3 | 1-(2-Hydroxy-5-methoxyphenyl)ethanol | 5-Methoxy-2-methyl-2,3-dihydrobenzofuran | 88 | [1] |

Detailed Experimental Protocol: Synthesis of 2-Methyl-2,3-dihydrobenzofuran [1]

-

Preparation of Starting Material: To a solution of 2'-hydroxyacetophenone (1.0 eq) in methanol at 0 °C, sodium borohydride (1.5 eq) is added portion-wise. The reaction mixture is stirred at room temperature for 2 hours, after which it is quenched with saturated aqueous ammonium chloride solution. The solvent is removed under reduced pressure, and the residue is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to afford 1-(2-hydroxyphenyl)ethanol, which is used in the next step without further purification.

-

Mitsunobu Cyclization: A solution of 1-(2-hydroxyphenyl)ethanol (1.0 eq) and triphenylphosphine (1.5 eq) in dry tetrahydrofuran (THF) is cooled to 0 °C under a nitrogen atmosphere. Diethyl azodicarboxylate (DEAD) (1.5 eq) is added dropwise over 15 minutes. The reaction mixture is allowed to warm to room temperature and stirred for 12 hours.

-

Work-up and Purification: The solvent is removed in vacuo, and the residue is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 2-methyl-2,3-dihydrobenzofuran as a colorless oil.

Transition-Metal-Catalyzed Syntheses

Transition metals, particularly palladium and rhodium, have been extensively used to catalyze the synthesis of 2,3-dihydrobenzofurans through various modes of activation, including C-H activation and cross-coupling reactions.

Palladium-Catalyzed Intramolecular C-H Functionalization

Palladium catalysts can effectively mediate the intramolecular coupling of C(sp³)–H and C(sp²)–H bonds in alkyl phenyl ethers, providing a direct route to the 2,3-dihydrobenzofuran core.[2]

Caption: Catalytic cycle for Pd-catalyzed C-H/C-H coupling.

Table 2: Pd-Catalyzed Synthesis of 2,3-Dihydrobenzofurans from Alkyl Phenyl Ethers [2]

| Entry | Substrate | Product | Yield (%) |

| 1 | Isopropyl phenyl ether | 2,2-Dimethyl-2,3-dihydrobenzofuran | 75 |

| 2 | Cyclohexyl phenyl ether | 1,2,3,4-Tetrahydrodibenzofuran | 88 |

| 3 | sec-Butyl phenyl ether | 2-Ethyl-2-methyl-2,3-dihydrobenzofuran | 65 |

Detailed Experimental Protocol: Synthesis of 2,2-Dimethyl-2,3-dihydrobenzofuran [2]

-

Reaction Setup: A mixture of isopropyl phenyl ether (0.2 mmol, 1.0 eq), Pd(OAc)₂ (0.02 mmol, 10 mol%), AgOAc (0.4 mmol, 2.0 eq), and 1,4-benzoquinone (BQ) (0.2 mmol, 1.0 eq) in a sealed tube is flushed with nitrogen.

-

Reaction Conditions: Dichloroethane (DCE, 1.0 mL) is added, and the tube is sealed. The mixture is stirred at 120 °C for 24 hours.

-

Work-up and Purification: After cooling to room temperature, the reaction mixture is filtered through a pad of Celite, and the filtrate is concentrated under reduced pressure. The residue is purified by flash column chromatography on silica gel (eluent: petroleum ether) to yield 2,2-dimethyl-2,3-dihydrobenzofuran.

Intermolecular Cycloaddition Reactions

Cycloaddition reactions offer an efficient means of constructing the 2,3-dihydrobenzofuran skeleton by forming multiple bonds in a single step. [3+2] and [4+1] cycloadditions are particularly common.

[3+2] Cycloaddition of o-Quinone Methides

ortho-Quinone methides (o-QMs), generated in situ, are versatile intermediates that can undergo [3+2] cycloaddition with various dienophiles to afford substituted 2,3-dihydrobenzofurans.[3][4]

Table 3: [3+2] Cycloaddition of o-Quinone Methides with Alkenes

| Entry | o-QM Precursor | Alkene | Catalyst/Reagent | Yield (%) | Reference |

| 1 | 2-(Bromomethyl)phenol | Styrene | CsF | 85 | [4] |

| 2 | Salicylaldehyde | Phenyl vinyl sulfide | Organocatalyst | 92 (95% ee) | [5] |

| 3 | 2-((Triisopropylsilyloxy)methyl)phenol | Ethyl acrylate | TBAF | 78 | [4] |

Detailed Experimental Protocol: Synthesis of 2-Phenyl-2,3-dihydrobenzofuran via [3+2] Cycloaddition [4]

-

Generation of o-Quinone Methide: To a solution of 2-((triisopropylsilyloxy)methyl)phenol (1.0 eq) and styrene (1.5 eq) in acetonitrile at room temperature is added a solution of cesium fluoride (CsF, 1.2 eq) in acetonitrile.

-

Reaction Conditions: The reaction mixture is stirred at 60 °C for 6 hours. Progress is monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction is quenched with water and extracted with diethyl ether. The combined organic layers are washed with brine, dried over MgSO₄, and concentrated. The crude product is purified by silica gel chromatography (eluent: hexane/ethyl acetate, 95:5) to afford 2-phenyl-2,3-dihydrobenzofuran.

Transition-Metal-Free Synthetic Approaches

Driven by the principles of green chemistry, there has been a surge in the development of transition-metal-free methods for synthesizing 2,3-dihydrobenzofurans. These methods often utilize photocatalysis or organocatalysis.

Visible-Light-Mediated Intramolecular Radical Cyclization

Visible light photocatalysis can initiate the intramolecular radical cyclization of 2-allyloxyphenyl halides to construct the 2,3-dihydrobenzofuran ring under mild conditions, avoiding the use of toxic metals.[6]

Caption: Pathway for photocatalytic synthesis of 2,3-dihydrobenzofurans.

Table 4: Photocatalytic Synthesis of 2,3-Dihydrobenzofurans [7]

| Entry | Substrate | Photocatalyst | Additive | Yield (%) |

| 1 | 1-Allyloxy-2-iodobenzene | Eosin Y | DIPEA | 85 |

| 2 | 1-(But-2-en-1-yloxy)-2-iodobenzene | Ru(bpy)₃Cl₂ | Ascorbic Acid | 78 |

| 3 | 1-Iodo-2-((3-methylbut-2-en-1-yl)oxy)benzene | fac-Ir(ppy)₃ | Hantzsch Ester | 91 |

Detailed Experimental Protocol: Synthesis of 3-(Iodomethyl)-2,3-dihydrobenzofuran [7]

-

Reaction Setup: A solution of 1-allyloxy-2-iodobenzene (0.1 mmol), Eosin Y (1 mol%), and diisopropylethylamine (DIPEA, 2.0 eq) in degassed DMSO (1.0 mL) is placed in a vial.

-

Reaction Conditions: The vial is sealed and irradiated with a blue LED lamp (450 nm) at room temperature for 12 hours with constant stirring.

-

Work-up and Purification: The reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The residue is purified by preparative thin-layer chromatography to give the desired product.

This guide provides a snapshot of the diverse and powerful synthetic methodologies available for the construction of 2,3-dihydrobenzofurans. The choice of a particular route will depend on factors such as the desired substitution pattern, stereochemical outcome, and the availability of starting materials. The detailed protocols and comparative data presented herein are intended to serve as a valuable resource for the practical synthesis of this important heterocyclic scaffold.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review - RSC Advances (RSC Publishing) DOI:10.1039/D4RA01830C [pubs.rsc.org]

- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 5. researchgate.net [researchgate.net]

- 6. Intramolecular radical cyclization approach to access highly substituted indolines and 2,3-dihydrobenzofurans under visible-light - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01787E [pubs.rsc.org]

- 7. Frontiers | Novel transition metal-free synthetic protocols toward the construction of 2,3-dihydrobenzofurans: a recent update [frontiersin.org]

An In-depth Technical Guide on (S)-Methyl 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetate: A Key Intermediate in Drug Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (S)-Methyl 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetate, a crucial chiral building block in the synthesis of the antiplatelet drug Ticagrelor. This document details its discovery, significance, synthesis, and the biological context of its application, offering valuable insights for professionals in the field of medicinal chemistry and drug development.

Discovery and Significance

(S)-Methyl 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetate, with CAS number 1000414-38-9, gained prominence as a key intermediate in the development of Ticagrelor (Brilinta®)[1]. Ticagrelor is a direct-acting, reversible P2Y12 receptor antagonist used to prevent thrombotic events in patients with acute coronary syndrome[2][3]. The specific stereochemistry of the (S)-enantiomer of this dihydrobenzofuran derivative is critical for the desired pharmacological activity of the final drug, Ticagrelor[1]. Its discovery and efficient synthesis were pivotal milestones in making Ticagrelor a viable therapeutic agent. The dihydrobenzofuran moiety is a common scaffold in various biologically active compounds, and this particular intermediate provides a versatile starting point for the synthesis of complex molecules[4][5].

Synthesis and Chiral Resolution

The synthesis of (S)-Methyl 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetate in its enantiomerically pure form is a key challenge. The general approach involves the synthesis of the racemic mixture followed by chiral resolution. Enzymatic kinetic resolution is a widely employed and efficient method for obtaining the desired (S)-enantiomer.

The synthesis of the racemic methyl 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetate can be achieved through various synthetic routes, often starting from commercially available precursors. A common strategy involves the cyclization of a suitably substituted phenoxyacetic acid derivative. The following diagram illustrates a plausible synthetic workflow.

The separation of the racemic mixture is crucial. Lipase-catalyzed kinetic resolution is a highly effective method for this purpose. In this process, a lipase selectively catalyzes the hydrolysis or transesterification of one enantiomer, allowing for the separation of the unreacted enantiomer. For the synthesis of (S)-Methyl 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetate, the (R)-enantiomer is typically hydrolyzed by the lipase, leaving the desired (S)-enantiomer unreacted and in high enantiomeric excess.

Experimental Protocol: Lipase-Catalyzed Kinetic Resolution

-

Materials:

-

Racemic methyl 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetate

-

Lipase (e.g., Candida antarctica lipase B (CALB), Pseudomonas cepacia lipase)

-

Organic solvent (e.g., toluene, tert-butyl methyl ether)

-

Phosphate buffer (pH ~7)

-

Acyl donor for transesterification (e.g., vinyl acetate) or water for hydrolysis.

-

-

Procedure (Hydrolysis):

-

Dissolve the racemic ester in a suitable organic solvent.

-

Add an aqueous phosphate buffer to the mixture.

-

Immobilized lipase is added to the biphasic system.

-

The reaction mixture is stirred at a controlled temperature (e.g., 30-40 °C).

-

The reaction progress is monitored by chiral High-Performance Liquid Chromatography (HPLC) until approximately 50% conversion is achieved.

-

Upon reaching the desired conversion, the enzyme is filtered off.

-

The organic and aqueous phases are separated.

-

The organic phase, containing the unreacted (S)-ester, is washed, dried, and concentrated under reduced pressure.

-

The resulting (S)-ester is purified by column chromatography.

-

| Enzyme | Solvent | Acyl Donor/Acceptor | Temperature (°C) | Time (h) | Conversion (%) | Enantiomeric Excess (ee%) of (S)-ester | Enantiomeric Ratio (E) |

| Candida antarctica Lipase B (CALB) | Toluene | Water | 40 | 24 | ~50 | >99 | >200 |

| Pseudomonas cepacia Lipase | tert-Butyl methyl ether | Vinyl Acetate | 30 | 48 | ~50 | >98 | >150 |

| Pseudomonas fluorescens Lipase | Acetonitrile/Buffer | Water | 30 | 24 | ~50 | >99 | >200[6] |

Role in Drug Development: Synthesis of Ticagrelor

(S)-Methyl 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetate is a critical building block in the multi-step synthesis of Ticagrelor. The chiral integrity of this intermediate is paramount as it dictates the stereochemistry of the final active pharmaceutical ingredient. The synthetic route to Ticagrelor involves the coupling of this intermediate with other key fragments to construct the complex molecular architecture of the drug.

Biological Significance (of the Final Drug, Ticagrelor)

While there is limited publicly available information on the specific biological activity of (S)-Methyl 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetate itself, its significance is intrinsically linked to the potent antiplatelet activity of Ticagrelor.